molecular formula C24H24FN5O2 B271878 N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(4-fluorophenyl)ethanamine

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(4-fluorophenyl)ethanamine

Cat. No. B271878
M. Wt: 433.5 g/mol
InChI Key: LPQWBJDNAIMXPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(4-fluorophenyl)ethanamine, also known as FEN-ETH, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(4-fluorophenyl)ethanamine is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. This dual mechanism of action may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(4-fluorophenyl)ethanamine has been shown to increase serotonin levels in the brain, which may contribute to its antidepressant effects. It has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This may contribute to its anxiolytic effects.

Advantages and Limitations for Lab Experiments

One advantage of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(4-fluorophenyl)ethanamine is its potential as a novel therapeutic agent for depression and anxiety disorders. However, its limitations include its limited availability and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(4-fluorophenyl)ethanamine research include further studies on its mechanism of action, potential side effects, and efficacy in clinical trials. Additionally, research may focus on developing more efficient synthesis methods and exploring its potential as a treatment for other psychiatric disorders.

Synthesis Methods

The synthesis method of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(4-fluorophenyl)ethanamine involves the reaction of 4-fluorobenzyl bromide with 3-ethoxy-4-hydroxybenzaldehyde in the presence of sodium hydride. The resulting product is then reacted with 1-phenyl-1H-tetrazole-5-thiol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to obtain N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(4-fluorophenyl)ethanamine.

Scientific Research Applications

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(4-fluorophenyl)ethanamine has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. It has been shown to have anxiolytic and antidepressant effects in animal models, indicating its potential as a novel therapeutic agent.

properties

Product Name

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(4-fluorophenyl)ethanamine

Molecular Formula

C24H24FN5O2

Molecular Weight

433.5 g/mol

IUPAC Name

N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-2-(4-fluorophenyl)ethanamine

InChI

InChI=1S/C24H24FN5O2/c1-2-31-23-16-19(17-26-15-14-18-8-11-20(25)12-9-18)10-13-22(23)32-24-27-28-29-30(24)21-6-4-3-5-7-21/h3-13,16,26H,2,14-15,17H2,1H3

InChI Key

LPQWBJDNAIMXPR-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNCCC2=CC=C(C=C2)F)OC3=NN=NN3C4=CC=CC=C4

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCCC2=CC=C(C=C2)F)OC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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